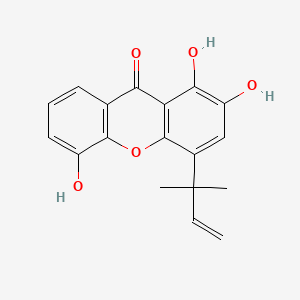
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one is a naturally occurring xanthone derivative isolated from the plant Symphonia globulifera. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound, like other xanthones, exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including globuxanthone, can be achieved through several methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthones often involves the extraction of these compounds from natural sources, such as plants. The isolation process typically includes solvent extraction, followed by chromatographic techniques to purify the desired xanthone derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study .
Common Reagents and Conditions: Common reagents used in the reactions involving globuxanthone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of globuxanthone can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of xanthone derivatives .
Applications De Recherche Scientifique
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for synthesizing other biologically active compounds. In biology and medicine, globuxanthone exhibits anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development . Additionally, its unique chemical structure allows for the exploration of new therapeutic pathways and mechanisms of action .
Mécanisme D'action
The mechanism of action of globuxanthone involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways play crucial roles in cell proliferation, apoptosis, and survival. By targeting these pathways, globuxanthone exerts its anti-cancer and anti-inflammatory effects . The compound’s ability to interact with specific molecular targets, such as enzymes and receptors, further enhances its therapeutic potential .
Comparaison Avec Des Composés Similaires
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one shares structural similarities with other xanthone derivatives, such as symphoxanthone and mangostin. its unique substituents and functional groups confer distinct biological activities. For instance, globuxanthone’s anti-cancer properties may be more pronounced compared to other xanthones due to its specific interactions with molecular targets . Similar compounds include α-mangostin, β-mangostin, and garcinone E, each exhibiting varying degrees of pharmacological activities .
Propriétés
Numéro CAS |
13586-28-2 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.321 |
Nom IUPAC |
1,2,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H16O5/c1-4-18(2,3)10-8-12(20)15(22)13-14(21)9-6-5-7-11(19)16(9)23-17(10)13/h4-8,19-20,22H,1H2,2-3H3 |
Clé InChI |
OBZOCMORJAPERH-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















